Eltoprazina

Descripción general

Descripción

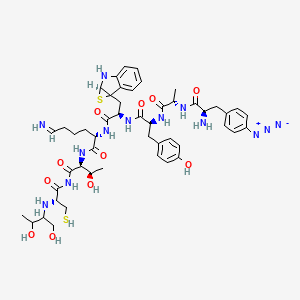

Eltoprazina es un fármaco serotoninérgico que pertenece a la clase de las fenilpiperazinas. Se describe principalmente como un agente serenico o antiagresivo. El compuesto actúa como un agonista de los receptores de serotonina 5-HT 1A y 5-HT 1B y como un antagonista del receptor de serotonina 5-HT 2C . This compound ha sido investigada por su potencial en el tratamiento de la agresión, el trastorno por déficit de atención e hiperactividad (TDAH), los trastornos cognitivos y la discinesia inducida por fármacos .

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto de referencia en estudios que involucran fármacos serotoninérgicos.

Biología: Investigada por sus efectos sobre los receptores de serotonina y las vías biológicas relacionadas.

Medicina: Explorada para el tratamiento de afecciones como la agresión, el TDAH, los trastornos cognitivos y la discinesia inducida por fármacos

Industria: Posibles aplicaciones en la industria farmacéutica para desarrollar nuevos agentes terapéuticos.

Mecanismo De Acción

Eltoprazina ejerce sus efectos al actuar sobre los receptores de serotonina. Funciona como un agonista en los receptores de serotonina 5-HT 1A y 5-HT 1B y como un antagonista en el receptor de serotonina 5-HT 2C . Esta modulación de los receptores de serotonina influye en diversas vías de neurotransmisores, lo que lleva a sus efectos terapéuticos en afecciones como la agresión y la discinesia .

Análisis Bioquímico

Biochemical Properties

Eltoprazine acts as an agonist of the serotonin 5-HT 1A and 5-HT 1B receptors and as an antagonist of the serotonin 5-HT 2C receptor . This interaction with various serotonin receptors indicates its role in biochemical reactions involving these receptors.

Cellular Effects

Eltoprazine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to effectively block l-DOPA-induced dyskinesias in animal models of dopamine depletion . This suggests that Eltoprazine can influence cell function, including impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

Eltoprazine exerts its effects at the molecular level through its interactions with various serotonin receptors. As an agonist of the serotonin 5-HT 1A and 5-HT 1B receptors and an antagonist of the serotonin 5-HT 2C receptor, Eltoprazine can influence enzyme activation or inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

In experimental models, Eltoprazine has been found to be extremely effective in suppressing dyskinesia, although this effect was accompanied by a partial worsening of the therapeutic effect of L-dopa . This suggests that the effects of Eltoprazine can change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of Eltoprazine have been found to vary with different dosages. For instance, a study found that Eltoprazine is extremely effective in suppressing dyskinesia in experimental models, although this effect was accompanied by a partial worsening of the therapeutic effect of L-dopa .

Metabolic Pathways

Given its interactions with various serotonin receptors, it is likely that Eltoprazine is involved in metabolic pathways related to these receptors .

Transport and Distribution

Given its interactions with various serotonin receptors, it is likely that Eltoprazine is transported and distributed in a manner related to these receptors .

Subcellular Localization

Given its interactions with various serotonin receptors, it is likely that Eltoprazine is localized in areas of the cell where these receptors are present .

Análisis De Reacciones Químicas

Eltoprazina experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.

Reducción: El compuesto puede reducirse utilizando agentes reductores para producir derivados reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos en condiciones adecuadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

Eltoprazina está estrechamente relacionada con otros compuestos de fenilpiperazina como la fluprazina y la batoprazina, que tienen actividades serotoninérgicas similares . This compound es única en su perfil de receptor específico y su potencial terapéutico. Otros compuestos similares incluyen:

Fluprazina: Otra fenilpiperazina con actividad serotoninérgica.

Batoprazina: Similar en estructura y función a la this compound.

S-15535: Un precursor químico de la this compound con actividad relacionada.

La singularidad de this compound radica en sus actividades equilibradas de agonista y antagonista en diferentes receptores de serotonina, lo que la convierte en un candidato prometedor para diversas aplicaciones terapéuticas .

Métodos De Preparación

La síntesis de eltoprazina implica la reacción de 1-(2,3-dihidro-1,4-benzodioxin-5-il)piperazina con reactivos apropiados en condiciones controladas . Las rutas sintéticas detalladas y los métodos de producción industrial no están fácilmente disponibles en el dominio público, pero normalmente, estos compuestos se sintetizan a través de reacciones orgánicas de varios pasos que implican la formación del anillo de piperazina y la posterior funcionalización.

Propiedades

IUPAC Name |

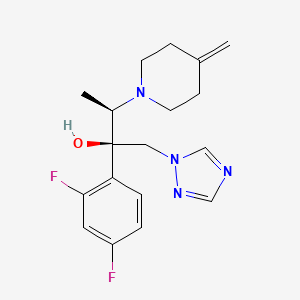

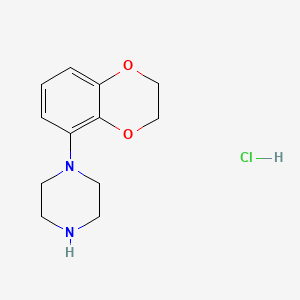

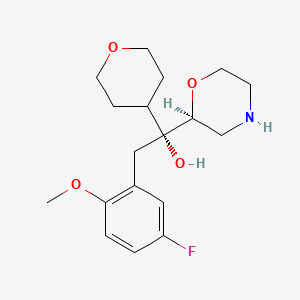

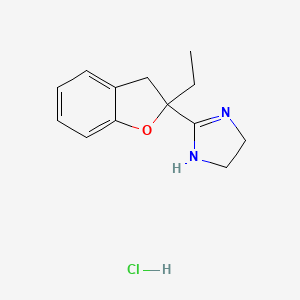

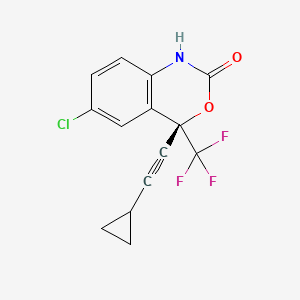

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12/h1-3,13H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLHGCRWEHCIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98206-09-8 (hydrochloride) | |

| Record name | Eltoprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048425 | |

| Record name | Eltoprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98224-03-4 | |

| Record name | Eltoprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98224-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eltoprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eltoprazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eltoprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELTOPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510M006KO6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Eltoprazine's primary mechanism of action?

A1: Eltoprazine exerts its effects primarily through its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors in the brain. [, ] Specifically, it acts as a partial agonist at both 5-HT1A and 5-HT1B receptor subtypes. [, ]

Q2: How does Eltoprazine's partial agonism at 5-HT1A and 5-HT1B receptors translate to its observed effects?

A2: As a partial agonist, Eltoprazine binds to these receptors and activates them, but to a lesser extent than a full agonist like 8-OH-DPAT for 5-HT1A receptors. [, ] This partial agonism allows Eltoprazine to modulate serotonergic transmission without completely shutting it down, potentially leading to a more balanced and controlled effect.

Q3: What are the downstream effects of Eltoprazine's interaction with serotonin receptors?

A3: Eltoprazine's activation of 5-HT1A receptors, particularly autoreceptors located in the raphe nuclei, is believed to reduce serotonin release. [] This reduction in serotonin release is thought to contribute to its anti-aggressive effects observed in animal models. [, , ]

Q4: How does Eltoprazine impact dopamine levels in the brain, particularly in the context of Parkinson's disease?

A5: In Parkinson’s disease, Eltoprazine has been shown to attenuate L-DOPA-induced dopamine release from serotonergic terminals. [, ] This effect is thought to contribute to its antidyskinetic effects in animal models and patients with Parkinson’s disease experiencing L-DOPA-induced dyskinesias. [, , ]

Q5: What is the molecular formula and weight of Eltoprazine?

A6: The molecular formula for Eltoprazine hydrochloride is C16H21ClN2O2. The molecular weight is 308.8 g/mol. []

Q6: Is there information available regarding the material compatibility and stability of Eltoprazine under various conditions?

A6: The provided research papers primarily focus on the pharmacological aspects of Eltoprazine. More specialized studies would be needed to fully address material compatibility and stability under various conditions.

Q7: Does Eltoprazine exhibit any catalytic properties or have applications in catalysis?

A7: Eltoprazine is a pharmacologically active compound that primarily interacts with serotonin receptors. It is not known to possess catalytic properties or have applications in catalysis.

Q8: Have there been any computational chemistry studies conducted on Eltoprazine?

A8: The provided research articles primarily focus on in vitro and in vivo studies. While computational chemistry techniques like QSAR could be applied to Eltoprazine, specific information on such studies was not found within these research articles.

Q9: Are there specific structural features of Eltoprazine that contribute to its partial agonistic activity?

A11: While the exact structural features responsible for Eltoprazine's partial agonism are complex, research suggests that modifications to the piperazine ring, particularly the N4 position, can significantly impact its binding affinity and intrinsic activity at 5-HT1A receptors. [] Further studies focusing on specific structural modifications and their impact on receptor activation would be needed to fully elucidate the SAR for Eltoprazine's partial agonism.

Q10: Have any specific formulation strategies been explored to enhance Eltoprazine's stability, solubility, or bioavailability?

A10: The provided research articles do not delve into specific formulation strategies for Eltoprazine. It is plausible that various formulation approaches, such as salt formation, particle size reduction, or complexation, could be employed to optimize its pharmaceutical properties.

Q11: How is Eltoprazine absorbed, distributed, metabolized, and excreted (ADME) in the body?

A15: Studies in healthy subjects indicate that Eltoprazine is completely absorbed after oral administration, demonstrating 100% absolute bioavailability. [] It has a mean elimination half-life of approximately 8 hours. [] Approximately 40% of the dose is excreted unchanged in urine, suggesting a significant role of renal clearance. []

Q12: How do Eltoprazine's pharmacokinetic properties relate to its dosing regimen in clinical studies?

A17: Eltoprazine's relatively short half-life of around 8 hours [] necessitates multiple daily doses to maintain therapeutic concentrations. This factor is important in designing clinical trials and potential treatment regimens.

Q13: Does Eltoprazine show a linear pharmacokinetic profile?

A18: Yes, studies have shown that Eltoprazine exhibits a linear pharmacokinetic profile within the tested dose ranges. [] This indicates that its absorption, distribution, metabolism, and excretion are proportional to the administered dose.

Q14: What in vitro models have been used to investigate Eltoprazine's effects on serotonin receptors?

A19: In vitro studies have utilized rat hippocampus slices and rat cortex slices to understand Eltoprazine's interaction with serotonin receptors. [, ] For example, Eltoprazine has been shown to inhibit the forskolin-stimulated cAMP production in rat hippocampus slices, indicating agonistic activity at 5-HT1A receptors. []

Q15: What animal models have been employed to study Eltoprazine's anti-aggressive effects?

A15: Various animal models have been used to investigate Eltoprazine's effects on aggression, including:

- Isolation-induced offensive aggression in mice: Eltoprazine demonstrates potent anti-aggressive activity in this model. []

- Social interaction in male mice: Eltoprazine specifically inhibits aggression without affecting social interaction or exploration. []

- Resident-intruder aggression in rats: Eltoprazine reduces offensive behavior specifically, leaving social interactions and exploration intact. []

- Colony aggression in rats: Eltoprazine reduces offensive behavior of both dominant and subordinate males against an intruder. []

- Brain-stimulation induced offensive model (hypothalamically-induced aggression in rats): Eltoprazine specifically reduces offensive behavior without sedation. []

Q16: Have there been any clinical trials evaluating Eltoprazine's therapeutic potential?

A16: Yes, Eltoprazine has been investigated in clinical trials for various indications, including:

- Aggression in mentally handicapped patients: While initial results were not promising in the overall study population, post-hoc analyses suggested potential efficacy in a subgroup of severely aggressive patients. []

- L-DOPA-induced dyskinesia in Parkinson's disease: Eltoprazine has shown promising results in reducing dyskinesias in preclinical models [] and a Phase 2a clinical trial demonstrated its safety and efficacy in reducing L-DOPA-induced dyskinesia without affecting the therapeutic benefits of L-DOPA. [, ]

Q17: Does Eltoprazine exhibit cross-resistance with other drugs, particularly those acting on the serotonergic system?

A17: The research provided does not offer conclusive evidence regarding Eltoprazine's potential for cross-resistance with other drugs. Further research focusing on long-term treatment effects and potential resistance mechanisms is needed.

Q18: What is the historical context of Eltoprazine's development?

A25: Eltoprazine was initially developed as a potential treatment for aggression. [] It belongs to a class of drugs called "serenics" which are characterized by their selective anti-aggressive effects. [, ] While initial clinical trials for aggression showed limited efficacy, research into Eltoprazine's therapeutic potential shifted towards other indications, such as L-DOPA-induced dyskinesia in Parkinson’s disease. [, , ]

Q19: What are some key milestones in Eltoprazine research?

A19: Key milestones in Eltoprazine research include:

- Discovery and characterization of its unique pharmacological profile as a serenic, selectively targeting aggression. []

- Identification of its high affinity for 5-HT1A and 5-HT1B receptors and its partial agonistic activity at these sites. [, ]

- Demonstration of its efficacy in reducing L-DOPA-induced dyskinesias in animal models and preliminary clinical trials. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

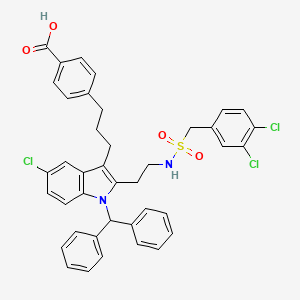

![4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one](/img/structure/B1671116.png)

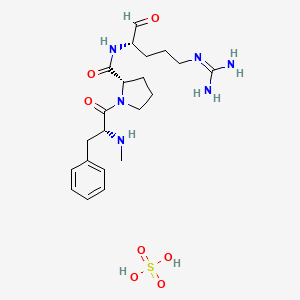

![(2S)-1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid](/img/structure/B1671124.png)